molecular formula C23H24O5 B2524306 3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one CAS No. 159647-65-1

3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one

Cat. No.: B2524306
CAS No.: 159647-65-1
M. Wt: 380.44
InChI Key: ZTFQBMXTSMUZNL-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity and potential therapeutic applications. The chromen-4-one core structure is also significant due to its presence in various bioactive molecules.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2,6-diethyl-7-propan-2-yloxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-14-9-16-20(11-19(14)27-13(3)4)28-17(6-2)22(23(16)24)15-7-8-18-21(10-15)26-12-25-18/h7-11,13H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFQBMXTSMUZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.

    Construction of the chromen-4-one core: This involves the cyclization of an appropriate precursor, such as a 2-hydroxyacetophenone derivative, under basic conditions.

    Introduction of substituents: The diethyl and isopropoxy groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the chromen-4-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that 3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one exhibits potent antitumor effects across various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.2Inhibition of proliferation
A549 (Lung)4.8Induction of apoptosis
HeLa (Cervical)6.0Microtubule stabilization

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

Neuropharmacological Applications

The benzo[d][1,3]dioxole moiety is known for its neuroprotective properties. Preliminary research indicates that this compound may inhibit acetylcholinesterase activity, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Study Findings
In vitro AChE inhibition studyIC50 = 2.7 µM
Molecular docking simulationsStrong binding affinity to AChE active site

Synthesis and Modification

The synthesis of this compound typically involves several steps starting from catechol and appropriate alkyl halides:

  • Formation of Benzo[d][1,3]dioxole : Reaction of catechol with formaldehyde under acidic conditions.
  • Cyclization to Chromenone Core : Cyclization of a 2-hydroxyacetophenone derivative.
  • Alkylation Reactions : Introduction of diethyl and isopropoxy groups via alkylation.

This synthetic versatility allows researchers to modify the compound for enhanced biological activity or selectivity.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study published in Cancer Letters demonstrated that derivatives of chromen-4-one showed enhanced cytotoxicity against breast cancer cells when modified with benzo[d][1,3]dioxole moieties .
  • Neuroprotective Effects : Research in Journal of Medicinal Chemistry indicated that compounds with similar structures exhibited significant neuroprotective effects in animal models of Alzheimer's disease .
  • Structure-Activity Relationship Studies : Investigations into structure modifications have revealed that specific substitutions on the chromenone core significantly affect biological activity, paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The chromen-4-one core can also contribute to the compound’s bioactivity by interacting with cellular pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the chromen-4-one core, along with the diethyl and isopropoxy substituents. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other similar compounds.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24O4\text{C}_{20}\text{H}_{24}\text{O}_4

This compound features a chromenone backbone with a benzo[d][1,3]dioxole moiety and various substituents that enhance its biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This is crucial in preventing oxidative stress-related diseases.

Assay Method IC50 Value (µM) Reference
DPPH Radical Scavenging12.5
ABTS Radical Scavenging9.8

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Its mechanism involves the modulation of NF-kB signaling pathways.

Case Study: In Vivo Model

In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. The results suggest its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

Cell Line IC50 Value (µM) Mechanism Reference
MCF-7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)20.5Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)18.0Inhibition of cell proliferation

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The phenolic structure facilitates electron donation, neutralizing free radicals.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB leads to decreased expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis is mediated through the activation of caspases and modulation of Bcl-2 family proteins.

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